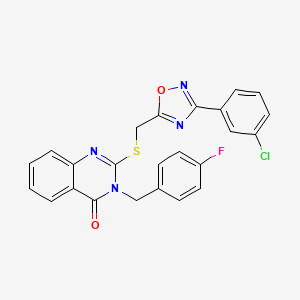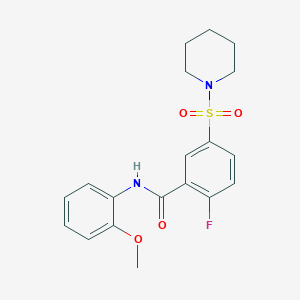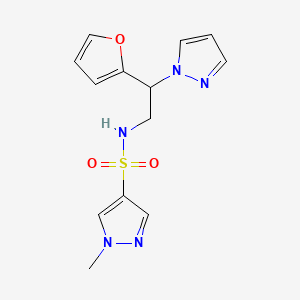
Fluorure de 5-phényl-1,3,4-thiadiazole-2-sulfonyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C8H5FN2O2S2. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Applications De Recherche Scientifique
5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly as inhibitors of specific enzymes such as SHP1.
Biological Research: The compound exhibits antimicrobial activity and is used in the study of bacterial and fungal infections.
Materials Science: Thiadiazole derivatives are explored for their potential use in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
Target of Action
The primary target of 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride is the Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1) . SHP1 is a convergent node for oncogenic cell-signaling cascades and represents a potential target for drug development in cancer treatment .
Mode of Action
5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride interacts with SHP1, inhibiting its activity. The representative compound 5b exhibited SHP1 inhibitory activity with an IC50 of (1.33±0.16) μmol/L . It exhibited about 2-fold selectivity for SHP1 over SHP2, and had no detectable activity against PTP1B and TCPTP .
Biochemical Pathways
The inhibition of SHP1 by 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride affects the oncogenic cell-signaling cascades . .
Result of Action
The inhibition of SHP1 by 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride can potentially disrupt the oncogenic cell-signaling cascades . This disruption could lead to the prevention of cancer cell proliferation, offering a novel scaffold to develop new SHP1 inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
While specific industrial production methods for 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for yield and purity through the use of advanced purification techniques and reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride include triethylamine, hydrazonoyl chloride, and methyl hydrazinecarbodithioate . Reaction conditions often involve the use of solvents such as ethanol and the application of heat to facilitate the reactions .
Major Products
The major products formed from the reactions of 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various sulfonyl derivatives, while oxidation and reduction reactions can produce different thiadiazole oxidation states .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl chloride
- 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl bromide
- 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl iodide
Uniqueness
5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride is unique due to its specific sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to its chloride, bromide, and iodide counterparts . This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials with specialized properties.
Propriétés
IUPAC Name |
5-phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2S2/c9-15(12,13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGLSNILSROFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methoxy-1-{[(9-methyl-9H-purin-6-yl)amino]methyl}-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B2444998.png)

![[4-(Trifluoromethyl)phenyl] cyanate](/img/structure/B2445001.png)

![N-(3-(dimethylamino)propyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2445008.png)
![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2445009.png)

![N-(2-furylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide](/img/structure/B2445012.png)

![4h,5h,6h,7h-[1,3]oxazolo[4,5-c]pyridin-4-one](/img/structure/B2445015.png)

